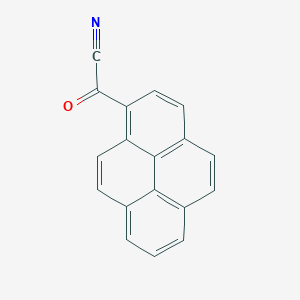

Pyrene-1-carbonyl cyanide

概要

説明

Pyrene-1-carbonyl cyanide is a derivative of pyrene, a polycyclic aromatic hydrocarbon known for its photophysical properties This compound is characterized by the presence of a carbonyl cyanide group attached to the pyrene core

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of pyrene-1-carbonyl cyanide typically involves the functionalization of the pyrene coreThe process may involve the use of reagents such as acyl chlorides and cyanide sources under controlled conditions to ensure the selective formation of the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale reactions using optimized conditions to maximize yield and purity. This often includes the use of catalysts and specific reaction environments to facilitate the efficient conversion of starting materials to the final product .

化学反応の分析

Types of Reactions: Pyrene-1-carbonyl cyanide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidized derivatives.

Reduction: Reduction reactions can convert the carbonyl group to other functional groups.

Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents onto the pyrene core.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Substitution: Halogenating agents, organometallic reagents, and other nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrene-1,6-dione, while substitution reactions can produce various substituted pyrene derivatives .

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules:

PCC serves as an essential building block in organic synthesis, facilitating the creation of more complex molecules. Its reactivity allows for various chemical transformations, including oxidation, reduction, and substitution reactions. For instance, PCC can undergo oxidation to yield pyrene-1,6-dione or participate in electrophilic substitution to introduce new functional groups onto the pyrene framework.

Biological Applications

Fluorescent Probes:

One of the most prominent applications of PCC is its use as a fluorescent probe in biological systems. The strong fluorescence properties of pyrene derivatives make them suitable for imaging and tracking biological processes at the molecular level. Research indicates that PCC can effectively label biomolecules, enabling real-time monitoring of cellular activities.

Photodynamic Therapy:

PCC has also been investigated for its potential role in photodynamic therapy (PDT), a treatment modality that uses light-activated compounds to produce reactive oxygen species for cancer treatment. The compound's ability to generate fluorescence upon excitation makes it a candidate for PDT applications, where localized treatment can minimize damage to surrounding healthy tissues.

Material Science

Organic Light-Emitting Diodes (OLEDs):

In the field of electronics, PCC is utilized in the development of organic light-emitting diodes (OLEDs). Its photophysical properties contribute to enhanced light emission and efficiency in OLED devices. The incorporation of PCC into OLED structures has shown promise in improving color purity and device stability.

Covalent Organic Frameworks (COFs):

Recent advancements have seen the integration of PCC into covalent organic frameworks (PyCOFs). These frameworks leverage the large planar structure of pyrene to enhance π–π interactions, improving their electronic properties. PyCOFs containing PCC exhibit potential applications in photocatalysis, chemical sensing, and energy storage due to their robust electronic interactions and extended π-conjugation .

Catalytic Applications

Heterogeneous Catalysis:

PCC-based coordination polymers have emerged as effective heterogeneous catalysts in various organic transformations. Their insolubility and thermal stability make them suitable for reactions such as cyanosilylation and Knoevenagel condensation. Studies have demonstrated their ability to facilitate these reactions under mild conditions, showcasing their utility in synthetic chemistry .

Case Studies and Research Findings

作用機序

The mechanism of action of pyrene-1-carbonyl cyanide involves its interaction with molecular targets through its carbonyl and cyanide groups. These interactions can lead to the formation of reactive intermediates that participate in various biochemical pathways. The compound’s photophysical properties also play a role in its mechanism of action, particularly in applications involving fluorescence and photodynamic therapy .

類似化合物との比較

Pyrene-1-carboxaldehyde: Similar structure but with an aldehyde group instead of a cyanide group.

Pyrene-1-carboxylic acid: Contains a carboxylic acid group, offering different reactivity and applications.

Pyrene-1-carbonitrile: Similar to pyrene-1-carbonyl cyanide but lacks the carbonyl group.

Uniqueness: this compound is unique due to the presence of both carbonyl and cyanide groups, which confer distinct reactivity and photophysical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and fluorescence behavior .

生物活性

Pyrene-1-carbonyl cyanide is a compound derived from pyrene, a polycyclic aromatic hydrocarbon (PAH) known for its environmental persistence and potential toxicity. This article delves into the biological activity of this compound, examining its mechanisms of action, toxicological effects, and implications for human health and the environment.

This compound is characterized by its pyrene backbone and a carbonyl cyanide functional group. Its structure allows it to participate in various biochemical interactions, particularly involving cellular macromolecules. The compound's reactivity is largely attributed to the electrophilic nature of the carbonyl group, which can form adducts with nucleophiles in biological systems.

The biological activity of this compound is primarily linked to its ability to induce oxidative stress and DNA damage. Studies have shown that PAHs, including pyrene derivatives, require metabolic activation to exert their toxic effects. This activation often involves cytochrome P450 enzymes that convert these compounds into reactive metabolites capable of interacting with cellular components.

Oxidative Stress Induction

Research indicates that exposure to this compound can lead to increased levels of reactive oxygen species (ROS), resulting in oxidative stress. This stress can cause lipid peroxidation, protein oxidation, and DNA damage, contributing to cellular dysfunction and apoptosis. For instance, in cultured ovarian cells exposed to benzo[a]pyrene (a related PAH), significant oxidative damage was observed, including mitochondrial dysfunction and increased apoptotic markers .

Toxicological Effects

The toxicological profile of this compound has been investigated through various studies focusing on its impact on different biological systems.

In Vivo Studies

In vivo studies have demonstrated that exposure to PAHs during critical developmental windows can lead to long-term reproductive and neurodevelopmental consequences. For example, gestational exposure to benzo[a]pyrene resulted in persistent oxidative stress in offspring ovaries, leading to germ cell depletion and impaired reproductive capacity . Similar mechanisms are expected with this compound due to its structural similarities.

Neurobehavioral Impact

Recent research has highlighted the neurobehavioral effects associated with embryonic exposure to PAHs. In zebrafish models, exposure to benzo[a]pyrene resulted in altered locomotor activity and startle responses at various developmental stages . These findings suggest that this compound may similarly affect neurodevelopment through mechanisms involving oxidative stress and neurotoxicity.

Case Studies

Several case studies illustrate the biological implications of pyrene derivatives:

- Reproductive Toxicity : A study on mice demonstrated that gestational exposure to benzo[a]pyrene led to significant follicle depletion in ovaries, indicating a direct impact on reproductive health .

- Neurodevelopmental Effects : Research involving zebrafish showed that early-life exposure to PAHs resulted in altered behavior patterns as the organisms matured, suggesting long-lasting neurodevelopmental effects .

- Oxidative Stress : Investigations into the mechanisms of PAH-induced toxicity revealed that oxidative stress plays a critical role in mediating cellular damage and apoptosis, particularly in reproductive tissues .

Data Summary

| Study Focus | Findings | Implications |

|---|---|---|

| Reproductive Toxicity | Follicle depletion in mouse ovaries post-exposure | Potential infertility issues |

| Neurodevelopmental Impact | Altered locomotor activity in zebrafish exposed during embryogenesis | Long-term behavioral changes |

| Oxidative Stress Mechanisms | Increased ROS levels leading to cellular damage | Risk of chronic diseases |

特性

IUPAC Name |

pyrene-1-carbonyl cyanide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H9NO/c19-10-16(20)14-8-6-13-5-4-11-2-1-3-12-7-9-15(14)18(13)17(11)12/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZTLVIFYLZSQPBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30924902 | |

| Record name | Pyrene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

124679-13-6 | |

| Record name | Pyrene-1-carbonylcyanide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124679136 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrene-1-carbonyl cyanide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30924902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。